molecular formula C25H24N2OS B2528699 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 850916-47-1

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No. B2528699
CAS RN: 850916-47-1
M. Wt: 400.54
InChI Key: NCTQMOMLKAZGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is a compound that has been studied for its potential antiviral properties . It is part of a series of compounds known as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides . These compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus that causes COVID-19 .


Molecular Structure Analysis

The molecular structure of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not explicitly provided in the retrieved papers .


Chemical Reactions Analysis

The specific chemical reactions involving “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .

Scientific Research Applications

Organic Synthesis

The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method provides a convenient way for the preparation of amides through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .

Anti-Inflammatory Applications

Indole derivatives, such as the compound , have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various types of arthritis and musculoskeletal disorders .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . The specific mechanisms of action are still under investigation, but the presence of the indole nucleus in these compounds appears to play a key role .

Anti-HIV Applications

Some indole derivatives have been reported to have anti-HIV properties . The specific mechanisms of action and the potential for development into effective treatments are areas of ongoing research .

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the management of diabetes .

Mechanism of Action

The compound is thought to inhibit the RdRp of SARS-CoV-2 . RdRp is a key enzyme in the replication of RNA viruses, and inhibiting this enzyme can prevent the virus from replicating .

Safety and Hazards

The safety and hazards associated with “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .

properties

IUPAC Name

3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTQMOMLKAZGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

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